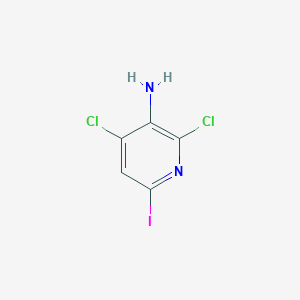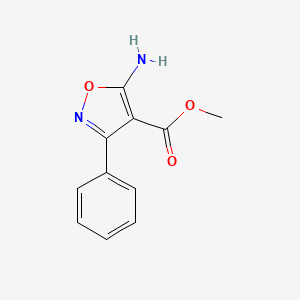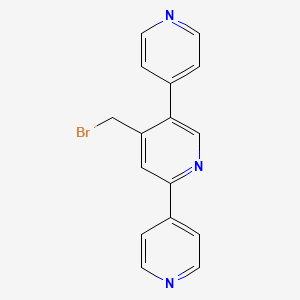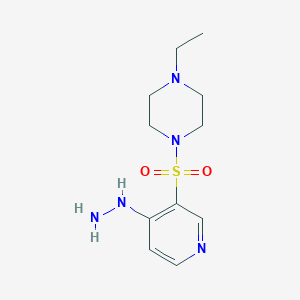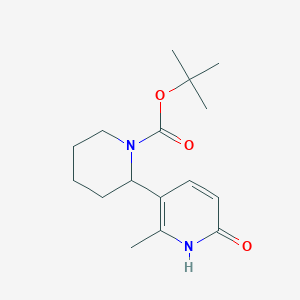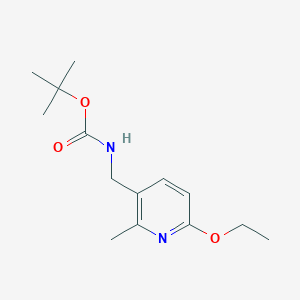![molecular formula C8H3BrF3NS B11809985 5-Bromo-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11809985.png)
5-Bromo-2-(trifluoromethyl)benzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(trifluoromethyl)benzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Méthodes De Préparation
The synthesis of 5-Bromo-2-(trifluoromethyl)benzo[d]thiazole typically involves the reaction of 2-aminobenzothiazole with bromine and trifluoromethylating agents. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent and trifluoromethyl iodide as the trifluoromethylating agent. The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions .
Analyse Des Réactions Chimiques
5-Bromo-2-(trifluoromethyl)benzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine or thiol derivatives using reducing agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
5-Bromo-2-(trifluoromethyl)benzo[d]thiazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates for treating infections and cancer.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(trifluoromethyl)benzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
5-Bromo-2-(trifluoromethyl)benzo[d]thiazole can be compared with other similar compounds, such as:
2-Bromo-6-(trifluoromethyl)benzo[d]thiazole: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
5-Bromo-2-(methylthio)benzo[d]thiazole:
5-Bromo-6-fluoro-1H-benzo[d]imidazole: A related compound with a different heterocyclic core, offering distinct biological activities and research applications.
Propriétés
Formule moléculaire |
C8H3BrF3NS |
|---|---|
Poids moléculaire |
282.08 g/mol |
Nom IUPAC |
5-bromo-2-(trifluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H3BrF3NS/c9-4-1-2-6-5(3-4)13-7(14-6)8(10,11)12/h1-3H |
Clé InChI |
PCBUUCFVQZTWRU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)N=C(S2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-bromo-8-morpholinoimidazo[1,2-A]pyrazine-2-carboxylate](/img/structure/B11809903.png)
![3-(4-Methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11809912.png)


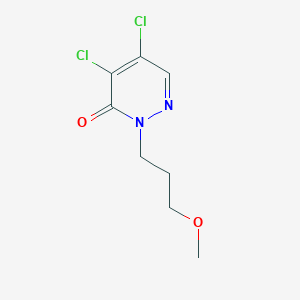
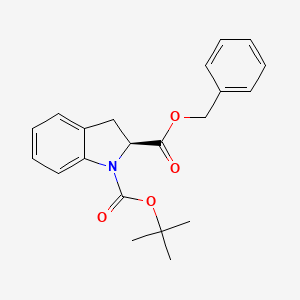
![2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11809932.png)
